7-({[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-({[5-(ADAMANTAN-1-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is a complex organic compound that features a unique combination of adamantane, oxadiazole, and benzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-({[5-(ADAMANTAN-1-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the introduction of the adamantane moiety, and the final coupling with the benzofuran derivative. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-({[5-(ADAMANTAN-1-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or amines.
Scientific Research Applications
7-({[5-(ADAMANTAN-1-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in areas such as cancer, infectious diseases, and neurological disorders.
Industry: The compound’s properties might make it useful in the development of new materials, such as polymers or coatings, with specific desired characteristics.
Mechanism of Action
The mechanism of action of 7-({[5-(ADAMANTAN-1-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The adamantane moiety may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The oxadiazole and benzofuran rings could interact with active sites on proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(ADAMANTAN-1-YL)-3-[(4-CHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOLE: This compound also features an adamantane moiety and has been studied for its potential as an enzyme inhibitor.
N-((E)-2-((1S,3S)-ADAMANTAN-1-YL)-1-PHENYLVINYL)-N-BENZYLACETAMIDE: Another adamantane derivative, used in the synthesis of nanowires.
Uniqueness
7-({[5-(ADAMANTAN-1-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is unique due to its combination of structural features, which may confer distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, sets it apart from other adamantane derivatives, potentially leading to different mechanisms of action and applications.
Properties
Molecular Formula |
C24H28N2O6S |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
7-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-4,5,6-trimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C24H28N2O6S/c1-28-18-15-10-31-21(27)17(15)16(19(29-2)20(18)30-3)11-33-23-26-25-22(32-23)24-7-12-4-13(8-24)6-14(5-12)9-24/h12-14H,4-11H2,1-3H3 |
InChI Key |
QZKNSNMXJTWOBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1COC2=O)CSC3=NN=C(O3)C45CC6CC(C4)CC(C6)C5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.